3-Ethynyl-2-fluoropyridine
Overview
Description
3-Ethynyl-2-fluoropyridine is an organic compound with the molecular formula C7H4FN It is a fluorinated pyridine derivative, characterized by the presence of both an ethynyl group and a fluorine atom attached to the pyridine ring
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, as a class, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the interaction of 3-Ethynyl-2-fluoropyridine with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, potentially affecting multiple pathways .
Biochemical Analysis
Biochemical Properties
3-Ethynyl-2-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity. For instance, this compound may act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have identified threshold effects, where specific dosages result in significant changes in biological activity or toxicity . For instance, high doses of this compound may cause liver toxicity or other organ-specific effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, this compound may inhibit or activate enzymes involved in the metabolism of other compounds, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments or tissues . For instance, this compound may be actively transported into cells by specific transporters, leading to its accumulation in certain organelles or cellular regions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of 2-fluoropyridine with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 3-Ethynyl-2-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases such as triethylamine or potassium carbonate are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Ethynyl-2-fluoropyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 3-Fluoropyridine
- 2-Amino-3-fluoropyridine
- 2-Fluoropyridine
- 3-Amino-2-fluoropyridine
- 4-Amino-3-fluoropyridine
- 3-Amino-5-bromo-2-fluoropyridine
- 5-Bromo-3-fluoropyridine-2-carbonitrile
Comparison: 3-Ethynyl-2-fluoropyridine is unique due to the presence of both an ethynyl group and a fluorine atom, which confer distinct chemical properties compared to its analogs. The ethynyl group enhances its reactivity in coupling reactions, while the fluorine atom influences its electronic properties and stability. These features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-ethynyl-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAMDLBURXEYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719412 | |
Record name | 3-Ethynyl-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933768-06-0 | |
Record name | 3-Ethynyl-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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